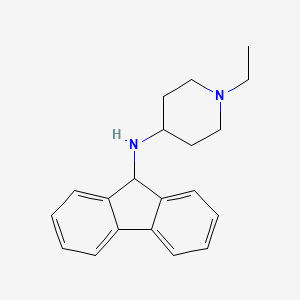
1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine
Descripción general
Descripción
1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as BPAP, is a novel psychoactive compound that has gained attention in recent years due to its potential therapeutic applications. BPAP is a non-amphetamine stimulant that is structurally similar to other psychoactive compounds such as amphetamines and phenethylamines.
Mecanismo De Acción
1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine acts as a selective dopamine and norepinephrine releasing agent. 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine increases the release of dopamine and norepinephrine by binding to the vesicular monoamine transporter 2 (VMAT2), which is responsible for the storage and release of monoamines in neurons. 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine also inhibits the reuptake of dopamine and norepinephrine by binding to the dopamine transporter (DAT) and norepinephrine transporter (NET), respectively. The increased release and inhibition of reuptake of dopamine and norepinephrine result in increased levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to increase locomotor activity and induce wakefulness in animal models. 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been shown to enhance cognitive function and memory in animal models. 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential use in the treatment of depression, ADHD, and cognitive impairment associated with aging and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for lab experiments. 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a non-amphetamine stimulant that does not produce the same adverse effects as amphetamines, such as addiction, tolerance, and withdrawal. 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been shown to have a low potential for abuse and dependence. However, 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has some limitations for lab experiments. 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a relatively new compound, and its safety and efficacy have not been fully established. Further research is needed to determine the optimal dose and duration of 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine treatment and to evaluate its long-term effects.
Direcciones Futuras
There are several future directions for 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine research. 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has shown promise as a potential therapeutic agent for the treatment of various neurological and psychiatric disorders. Further research is needed to determine the optimal dose and duration of 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine treatment and to evaluate its long-term effects. 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine may also be studied for its potential use in the treatment of other disorders, such as substance use disorders and sleep disorders. Additionally, the mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine needs to be further elucidated to better understand its effects on neurotransmission and behavior. Finally, 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine may be studied for its potential use as a cognitive enhancer in healthy individuals.
Aplicaciones Científicas De Investigación
1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in regulating mood, motivation, and attention. 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been shown to enhance cognitive function and memory in animal models. 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential use in the treatment of depression, attention deficit hyperactivity disorder (ADHD), and cognitive impairment associated with aging and neurodegenerative diseases.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-2-5-19(6-3-1)7-4-10-23-11-13-24(14-12-23)18-20-8-9-21-22(17-20)26-16-15-25-21/h1-9,17H,10-16,18H2/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFFYZMMSMRLJB-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B3742235.png)
![1-{[5-(4-nitrophenyl)-2-furyl]methyl}-4-phenylpiperazine](/img/structure/B3742243.png)

![1-(2,5-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3742258.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxy-4-nitrophenol](/img/structure/B3742266.png)

![methyl 4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}benzoate](/img/structure/B3742294.png)
![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxy-4-nitrophenol](/img/structure/B3742302.png)



![N-(3-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3742339.png)
![3,5-dibromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid](/img/structure/B3742342.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-mesitylurea](/img/structure/B3742350.png)